bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, a biphenyl moiety, and an imidazolidinone ring
Preparation Methods
The synthesis of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate typically involves multiple steps. The key steps include:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions.
Introduction of the imidazolidinone ring: This step often involves cyclization reactions.
Attachment of the phosphonate group: This is usually done through phosphorylation reactions using appropriate phosphonate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The biphenyl moiety and imidazolidinone ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate include:
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-bromo-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a bromo group instead of a chloro group.
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-fluoro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a fluoro group instead of a chloro group.
The uniqueness of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H44ClN2O4PSi2 |
---|---|
Molecular Weight |
595.3 g/mol |
IUPAC Name |
(2R,5S)-5-[[3-[bis(trimethylsilyloxy)phosphorylmethyl]-5-(2-chlorophenyl)phenyl]methyl]-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C28H44ClN2O4PSi2/c1-28(2,3)27-30-25(26(32)31(27)4)18-20-15-21(17-22(16-20)23-13-11-12-14-24(23)29)19-36(33,34-37(5,6)7)35-38(8,9)10/h11-17,25,27,30H,18-19H2,1-10H3/t25-,27+/m0/s1 |
InChI Key |
AOXVANDYHWTODN-AHKZPQOWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1N[C@H](C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.